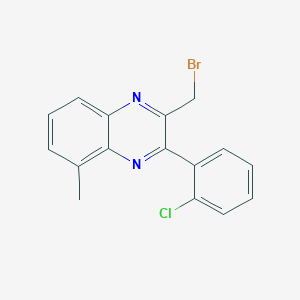
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Substituents: The bromomethyl and chlorophenyl groups are introduced through electrophilic substitution reactions. For instance, bromomethylation can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Final Product Isolation: The final product is purified through recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Derivatives with new functional groups replacing the bromomethyl group.
Oxidation: Compounds with carboxylic acid or ketone functional groups.
Reduction: Alcohols or amines derived from the reduction of specific functional groups.
科学的研究の応用
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromomethyl and chlorophenyl groups can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-3-(2-chlorophenyl)-5-methylquinoxaline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-3-(2-fluorophenyl)-5-methylquinoxaline: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
2-(Bromomethyl)-3-(2-chlorophenyl)-6-methylquinoxaline: Similar structure but with a methyl group at the 6-position instead of the 5-position.
Uniqueness
2-(Bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline is unique due to the specific combination of bromomethyl and chlorophenyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H12BrClN2 |
|---|---|
分子量 |
347.63 g/mol |
IUPAC名 |
2-(bromomethyl)-3-(2-chlorophenyl)-5-methylquinoxaline |
InChI |
InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-16(14(9-17)19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3 |
InChIキー |
PTMRDFGUASLYMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C3=CC=CC=C3Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


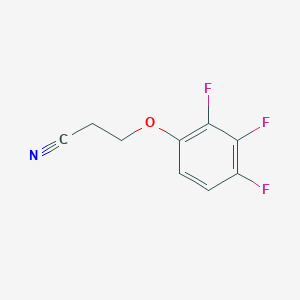

amine](/img/structure/B13081599.png)
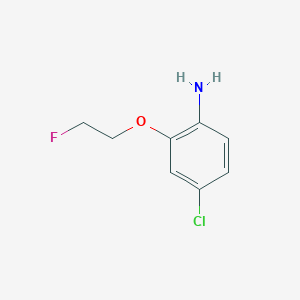

![2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B13081611.png)

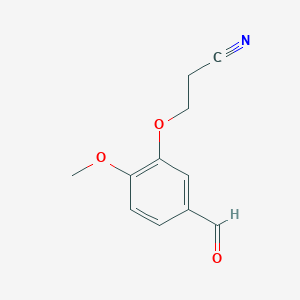
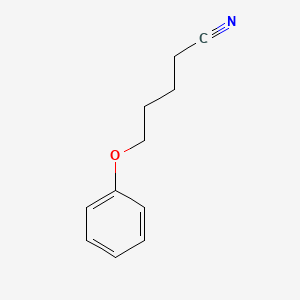
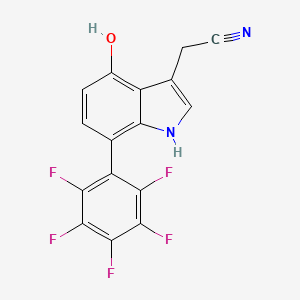
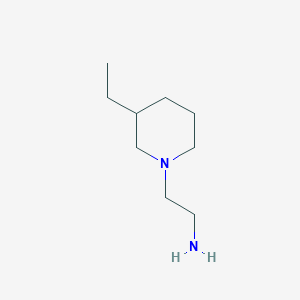
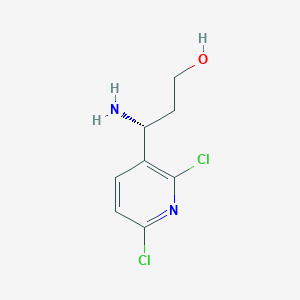

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
